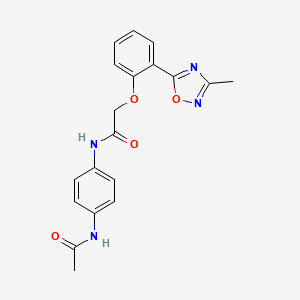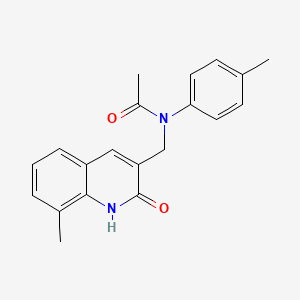
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide, also known as HMQA, is a quinoline-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide varies depending on its application. In the case of metal ion detection, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide acts as a chelating agent, binding to metal ions and causing a change in fluorescence intensity. In the case of anti-tumor activity, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway. As a photosensitizer, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide generates reactive oxygen species upon exposure to light, leading to cell death in targeted tissues.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has low toxicity and does not significantly affect normal cell growth or viability. However, it has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation is that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide may not be specific to certain metal ions, leading to potential false positives. Additionally, its anti-tumor activity may not be effective against all types of cancer cells.
Future Directions
Further research is needed to determine the full extent of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide's potential applications. One future direction may be to investigate its use as a photosensitizer in the treatment of skin cancer. Additionally, its potential as a fluorescent probe for the detection of metal ions in environmental samples could be explored. Further studies could also investigate the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide in combination with other anti-tumor agents to enhance its efficacy.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide involves the reaction of 8-methylquinoline-2-carbaldehyde and p-toluidine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to form N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, including copper, zinc, and iron. It has also been investigated as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)acetamide has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-7-9-18(10-8-13)22(15(3)23)12-17-11-16-6-4-5-14(2)19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULVCYBQLOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

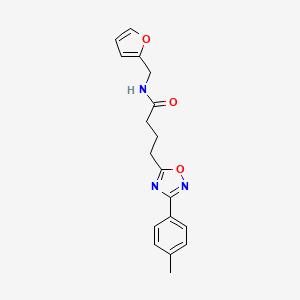
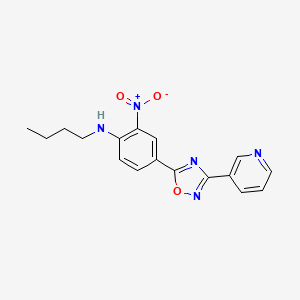
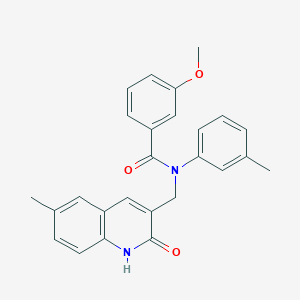

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

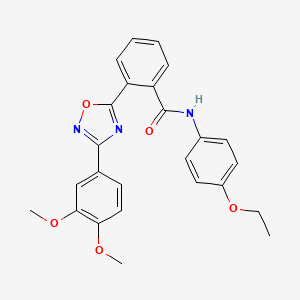
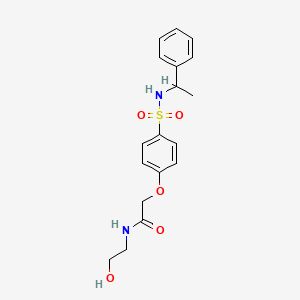

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)

